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Introduction
Intervertebral disc (IVD) degeneration is a primary contributor to low back pain, a condition

affecting a vast portion of the global population. The complex molecular mechanisms

underlying IVD degeneration are not fully understood, hindering the development of effective

disease-modifying therapies. The advent of CRISPR/Cas9 genome editing technology has

opened new avenues for investigating the function of specific genes in IVD health and disease.

This powerful tool allows for precise gene knockout, transcriptional repression (CRISPRi), and

activation (CRISPRa), enabling researchers to elucidate gene function, model disease

progression, and identify novel therapeutic targets.[1][2]

These application notes provide a comprehensive overview and detailed protocols for utilizing

CRISPR/Cas9 technology to study gene function in the context of IVD biology and

degeneration.

Key Gene Targets in IVD Research using
CRISPR/Cas9
Several signaling pathways and cellular processes have been implicated in IVD degeneration.

CRISPR/Cas9 has been instrumental in validating the roles of key genes within these
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pathways.

Wnt/β-catenin Pathway: Upregulation of β-catenin (encoded by the CTNNB1 gene) is

associated with IVD pathology.[2][3] CRISPR/Cas9-mediated knockout of Ctnnb1 in animal

models has been shown to ameliorate disc degeneration, preserving the nucleus pulposus

and reducing the expression of matrix-degrading enzymes.[2][4][5]

Chondrogenesis and Extracellular Matrix (ECM) Synthesis: The transcription factors SOX9

and TGFβ1 are crucial for chondrogenesis and the production of essential ECM components

like aggrecan and collagen type II.[6] CRISPRa has been used to co-express SOX9 and

TGFβ1 in mesenchymal stromal cells, enhancing their regenerative potential for degenerated

IVDs.[6]

Oxidative Stress and Apoptosis: Oxidative stress-induced apoptosis of nucleus pulposus

(NP) cells is a hallmark of IVD degeneration. The E3 ubiquitin ligase Parkin (PRKN) and the

Vitamin D Receptor (VDR) are involved in mitophagy and cellular protection against oxidative

stress.[1][3] CRISPRi-mediated knockdown of Prkn increases apoptosis, while CRISPRa-

mediated upregulation of VDR has a protective effect.[1][3]

Data Summary of CRISPR/Cas9 Applications in IVD
Research
The following tables summarize quantitative data from key studies utilizing CRISPR/Cas9 to

investigate IVD gene function.

Table 1: In Vivo CRISPR/Cas9-mediated Knockout of β-catenin in a Mouse Model of IVD

Degeneration
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Outcome
Measure

Control (Injury
+ Scramble
gRNA)

Treatment
(Injury +
Ctnnb1 gRNA)

Fold
Change/Perce
ntage Change

Reference

Histological

Score (0-12

scale)

8.5 ± 1.2 4.2 ± 0.8 ~50% reduction
Fan et al.,

2022[2]

Nucleus

Pulposus Area

(% of total disc)

25% ± 5% 45% ± 7% ~80% increase
Fan et al.,

2022[2]

Collagen II

Positive Area (%)
30% ± 6% 65% ± 9% ~117% increase

Fan et al.,

2022[2]

MMP13 Positive

Cells (%)
70% ± 10% 20% ± 5% ~71% reduction

Fan et al.,

2022[2]

ADAMTS5

Positive Cells

(%)

65% ± 8% 15% ± 4% ~77% reduction
Fan et al.,

2022[2]

Table 2: In Vitro CRISPRi-mediated Knockdown of Parkin in Rat Nucleus Pulposus Cells

Outcome
Measure

Control (H₂O₂
+ Scramble
gRNA)

Treatment
(H₂O₂ + Prkn
gRNA)

Fold
Change/Perce
ntage Change

Reference

Apoptotic Cells

(TUNEL+) (%)
25% ± 4% 55% ± 6% ~120% increase

Lan et al.,

2021[7]

Cleaved

Caspase-3

(Western Blot,

relative units)

1.5 ± 0.3 3.5 ± 0.5 ~133% increase
Lan et al.,

2021[7]

LC3-II/LC3-I

Ratio (Western

Blot, relative

units)

2.8 ± 0.4 1.2 ± 0.2 ~57% reduction
Lan et al.,

2021[7]
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Table 3: In Vivo CRISPRa-mediated Upregulation of SOX9 and TGFβ1 in a Rat Model of IVD

Degeneration

Outcome
Measure

Control (Injury
+ Empty
Vector)

Treatment
(Injury +
SOX9/TGFβ1
CRISPRa)

Fold
Change/Perce
ntage Change

Reference

Disc Height

Index (%)
65% ± 8% 85% ± 7% ~31% increase Yu et al., 2024[6]

T2-weighted MRI

Signal Intensity

(relative units)

120 ± 15 200 ± 25 ~67% increase Yu et al., 2024[6]

Histological

Score (0-18

scale)

12.5 ± 1.5 5.5 ± 1.0 ~56% reduction Yu et al., 2024[6]

Aggrecan

Expression

(Immunohistoche

mistry, % positive

area)

15% ± 4% 55% ± 8% ~267% increase Yu et al., 2024[6]

Collagen II

Expression

(Immunohistoche

mistry, % positive

area)

20% ± 5% 60% ± 9% ~200% increase Yu et al., 2024[6]

Experimental Workflows and Signaling Pathways
CRISPR/Cas9 Gene Knockout Workflow
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Workflow for in vivo CRISPR/Cas9-mediated gene knockout in a mouse model of IVD

degeneration.
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Wnt/β-catenin Signaling Pathway in IVD Degeneration
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CRISPR/Cas9 knockout of β-catenin inhibits the Wnt signaling pathway, reducing catabolic

gene expression.

Detailed Experimental Protocols
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Protocol 1: In Vivo Gene Knockout of Ctnnb1 in Mouse
IVD using AAV-CRISPR/Cas9
This protocol is adapted from Fan et al., 2022.[2]

1. sgRNA Design and Vector Construction

1.1. Design two sgRNA sequences targeting the mouse Ctnnb1 gene using an online tool (e.g.,

CHOPCHOP, Synthego).

Target 1: AGGGTTGCCCTTGCCACTCA
Target 2: AGCTACTTGCTCTTGCGTGA 1.2. Synthesize and anneal complementary
oligonucleotides for each sgRNA. 1.3. Clone the annealed oligos into an AAV vector co-
expressing Staphylococcus aureus Cas9 (SaCas9) and the sgRNA under the control of a U6
promoter. An AAV vector with a reporter gene (e.g., GFP) can be used for tracking
transduction efficiency.

2. AAV Production and Purification

2.1. Co-transfect HEK293T cells with the AAV-sgRNA-SaCas9 plasmid, an AAV helper plasmid

(e.g., pAdDeltaF6), and a capsid plasmid (e.g., AAV5 serotype). 2.2. Harvest the cells and

supernatant 72 hours post-transfection. 2.3. Purify the AAV particles using an iodixanol gradient

ultracentrifugation method. 2.4. Determine the viral titer (viral genomes/mL) by qPCR.

3. Animal Model and Surgical Procedure

3.1. Use 10-12 week old C57BL/6 mice. 3.2. Induce IVD degeneration by puncturing the

annulus fibrosus of caudal discs (e.g., Co6-7, Co7-8) with a 31G needle. 3.3. Immediately after

injury, perform an intradiscal injection of 0.5 µL of the AAV-CRISPR/Cas9 solution (titer of 1 x

10¹² vg/mL) into the nucleus pulposus of the injured discs.

4. Post-operative Analysis

4.1. MRI Analysis: At 4 and 8 weeks post-injection, perform T2-weighted MRI of the caudal

spine to assess disc hydration and measure the Disc Height Index (DHI). 4.2. Histological

Analysis: At 8 weeks, harvest the caudal spines, fix in 4% paraformaldehyde, and embed in

paraffin. Section the discs and stain with Hematoxylin and Eosin (H&E) and Safranin-O/Fast
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Green. Score the degree of degeneration using a standardized grading system. 4.3.

Immunohistochemistry: Perform immunohistochemical staining on disc sections for β-catenin,

Collagen Type II, MMP13, and ADAMTS5 to assess protein expression levels.

Protocol 2: In Vitro CRISPRi-mediated Knockdown of
Prkn in Rat Nucleus Pulposus Cells
This protocol is based on the methodology described by Lan et al., 2021.[7]

1. Cell Isolation and Culture

1.1. Isolate nucleus pulposus (NP) cells from the IVDs of Sprague-Dawley rats. 1.2. Culture the

NP cells in DMEM/F12 medium supplemented with 10% FBS and 1% penicillin-streptomycin.

Use cells at passage 2-3 for experiments.

2. sgRNA Design and Lentiviral Vector Construction

2.1. Design sgRNAs targeting the promoter region of the rat Prkn gene. 2.2. Clone the sgRNA

into a lentiviral vector co-expressing a nuclease-dead Cas9 (dCas9) fused to a Krüppel-

associated box (KRAB) repressor domain (dCas9-KRAB).

3. Lentivirus Production and Transduction

3.1. Produce lentiviral particles by co-transfecting HEK293T cells with the lentiviral vector, a

packaging plasmid (e.g., psPAX2), and an envelope plasmid (e.g., pMD2.G). 3.2. Harvest the

viral supernatant at 48 and 72 hours post-transfection and concentrate the virus. 3.3.

Transduce rat NP cells with the lentivirus at a multiplicity of infection (MOI) of 20. 3.4. Select for

transduced cells using puromycin (2 µg/mL).

4. Experimental Procedure and Analysis

4.1. Induce oxidative stress by treating the transduced NP cells with 200 µM H₂O₂ for 24 hours.

4.2. Apoptosis Assay: Assess the percentage of apoptotic cells using a TUNEL assay and flow

cytometry. 4.3. Western Blot Analysis: Perform Western blotting to analyze the protein levels of

Parkin, cleaved Caspase-3, and the LC3-II/LC3-I ratio to assess mitophagy.
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Protocol 3: CRISPRa-mediated Upregulation of SOX9
and TGFβ1 in Mesenchymal Stromal Cells
This protocol is a generalized approach based on the study by Yu et al., 2024.[6]

1. Cell Culture

1.1. Culture human tonsil-derived mesenchymal stromal cells (ToMSCs) in α-MEM

supplemented with 10% FBS.

2. sgRNA Design and Vector Construction

2.1. Design sgRNAs targeting the promoter regions of human SOX9 and TGFB1 genes for

transcriptional activation. 2.2. Clone the sgRNAs into a vector system for CRISPRa, such as a

dCas9 fused to a transcriptional activator like VP64 or VPR, under the control of a tetracycline-

off (Tet-off) regulatory system.

3. Cell Transfection and Selection

3.1. Transfect ToMSCs with the CRISPRa plasmids using electroporation or a lipid-based

transfection reagent. 3.2. Select for successfully transfected cells using an appropriate

antibiotic.

4. Chondrogenic Differentiation and Analysis

4.1. Culture the engineered ToMSCs in a chondrogenic differentiation medium. 4.2. qRT-PCR:

After 7 and 14 days of differentiation, extract RNA and perform qRT-PCR to quantify the

expression of SOX9, TGFB1, ACAN (Aggrecan), and COL2A1 (Collagen Type II). 4.3. Western

Blot: Analyze the protein levels of SOX9, TGFβ1, Aggrecan, and Collagen Type II. 4.4.

Immunocytochemistry: Stain the cell cultures for Aggrecan and Collagen Type II to visualize

ECM production.

Conclusion
CRISPR/Cas9 technology provides a versatile and powerful platform for dissecting the genetic

underpinnings of IVD degeneration. By enabling precise gene editing, repression, and

activation, researchers can validate gene function, create robust disease models, and screen
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for novel therapeutic targets. The protocols and data presented in these application notes serve

as a guide for scientists and drug development professionals to harness the potential of

CRISPR/Cas9 in the quest for effective treatments for IVD-related disorders. Careful

experimental design, including the selection of appropriate sgRNAs and delivery methods, is

crucial for obtaining reliable and reproducible results. As the field continues to evolve, the

application of more advanced CRISPR-based tools, such as base and prime editing, will further

refine our ability to study and potentially correct the genetic factors contributing to IVD

degeneration.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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